

2-(Methylthio)cyclohexanone molecular weight

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2-(Methylthio)cyclohexanone

Cat. No.: B1599123

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An In-Depth Technical Guide to **2-(Methylthio)cyclohexanone**

Abstract

This technical guide provides a comprehensive overview of **2-(Methylthio)cyclohexanone**, a pivotal reagent and building block in modern organic synthesis. With a molecular weight of 144.23 g/mol, this 2-substituted cyclohexanone serves as a versatile intermediate whose chemical behavior is dominated by the interplay between its ketone and thioether functionalities.^{[1][2]} This document details its core physicochemical properties, provides an evidence-based synthesis protocol, explores its characteristic reactivity, and outlines its utility for researchers, particularly those in synthetic chemistry and drug development. The guide synthesizes field-proven insights with established data to offer a practical and authoritative resource for laboratory professionals.

Core Molecular Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section delineates the essential chemical and physical characteristics of **2-(Methylthio)cyclohexanone**.

Chemical Identity

Correctly identifying a chemical substance is critical for safety, procurement, and regulatory compliance. The universally recognized identifiers for **2-(Methylthio)cyclohexanone** are summarized below.

Identifier	Value
IUPAC Name	2-methylsulfanylcyclohexan-1-one[2][3]
CAS Number	52190-35-9[1][2][4]
Molecular Formula	C ₇ H ₁₂ OS[2][3][4][5][6]
Molecular Weight	144.23 g/mol [1][2][6][7]
InChI Key	QFABNUVNDKQIEH-UHFFFAOYSA-N[3]
SMILES	CSC1CCCCC1=O[8]

Physicochemical Properties

The physical properties of a compound dictate its handling, reaction conditions, and purification methods. **2-(Methylthio)cyclohexanone** is a liquid at standard temperature and pressure.

Property	Value	Source
Appearance	Liquid	
Density	1.069 g/mL at 25 °C	[1][2]
Boiling Point	45 °C at 10.1 mmHg	[2]
Flash Point	89 °C (192.2 °F) - closed cup	[1]
Refractive Index	n ₂₀ /D 1.508	[2][4]

Structural and Conformational Analysis

2-(Methylthio)cyclohexanone is a 2-substituted cyclohexanone, a structural motif that imparts specific chemical properties.[1][7] The presence of the methylthio group at the α -position to the carbonyl creates a chiral center. Research has been conducted to measure the proportion of its axial and equatorial conformations, which is crucial for understanding its reactivity.[1][7] Studies suggest that in chloroform, steric effects are the dominant factor in determining its conformational preference over polar effects.[1][7] This conformational behavior directly influences the stereochemical outcome of reactions, such as hydride reductions.

Synthesis and Mechanistic Rationale

The reliable synthesis of **2-(Methylthio)cyclohexanone** is fundamental to its use in further applications. The most common approach involves the α -sulfenylation of cyclohexanone, a well-established transformation in organic chemistry.

Experimental Protocol: Synthesis via α -Sulfenylation of Cyclohexanone

This protocol describes a general, reliable method for synthesizing the title compound. The causality behind this choice is its high efficiency and the ready availability of starting materials. The reaction proceeds by forming a cyclohexanone enolate, which then acts as a nucleophile, attacking an electrophilic sulfur source like dimethyl disulfide.

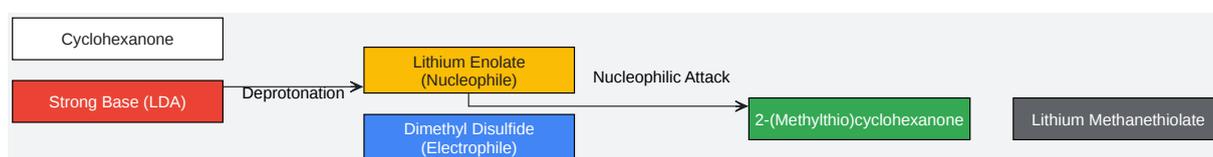
Step-by-Step Methodology:

- **Inert Atmosphere:** Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. Maintaining an inert atmosphere is critical to prevent the oxidation of the base and intermediate species.
- **Solvent and Base:** Charge the flask with anhydrous tetrahydrofuran (THF). Cool the solvent to $-78\text{ }^{\circ}\text{C}$ using a dry ice/acetone bath. The low temperature is essential to control the reaction kinetics and prevent side reactions.
- **Enolate Formation:** Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to the cooled THF. Subsequently, add cyclohexanone dropwise via syringe. Allow the mixture to stir for 1-2 hours at $-78\text{ }^{\circ}\text{C}$ to ensure complete enolate formation.
- **Sulfenylation:** Add dimethyl disulfide (CH_3SSCH_3) dropwise to the enolate solution. The enolate will attack the electrophilic sulfur atom. Let the reaction proceed at $-78\text{ }^{\circ}\text{C}$ for several hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Quenching:** Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH_4Cl). This step neutralizes the remaining base and any reactive intermediates.

- Extraction and Purification: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, add water, and extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography or vacuum distillation to yield pure **2-(Methylthio)cyclohexanone**.^[2]

Mechanistic Diagram

The following diagram illustrates the key steps in the synthesis, from enolate generation to the final product formation.



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Caption: Mechanism of α -sulfenylation of cyclohexanone.

Chemical Reactivity and Synthetic Utility

The value of **2-(Methylthio)cyclohexanone** lies in its predictable reactivity, allowing it to serve as a precursor to more complex molecular architectures.

Stereoselective Reduction of the Carbonyl Group

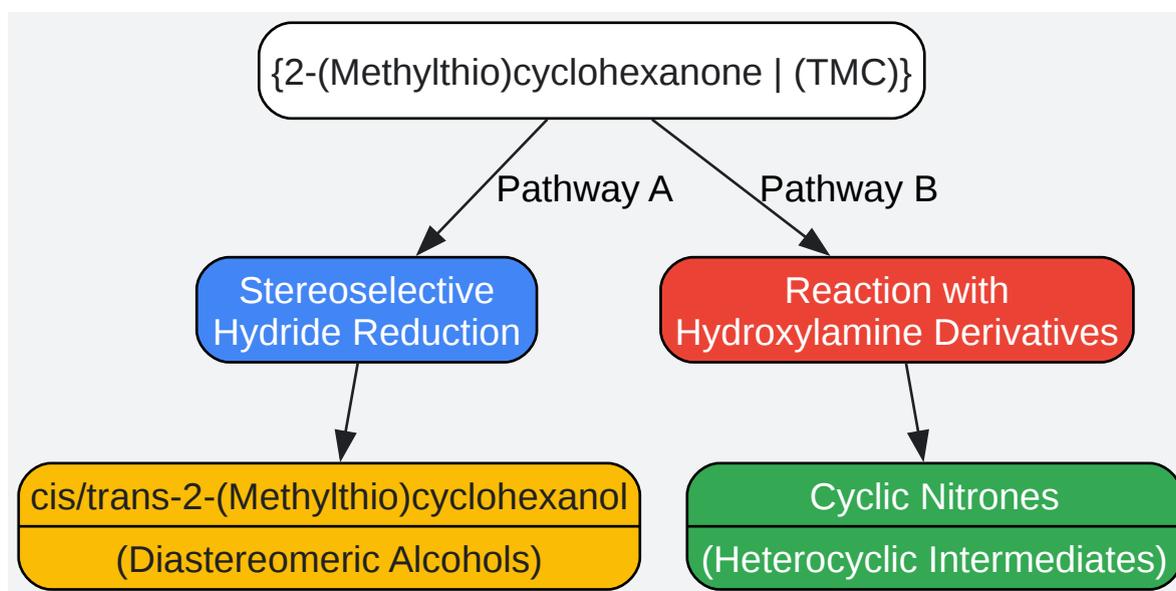
A significant area of study for this compound has been the stereoselective reduction of its ketone functionality using various hydride reagents.^{[1][7]} The choice of hydride (e.g., sodium borohydride vs. bulkier reagents) can influence the facial selectivity of the attack on the carbonyl, leading to a predominance of either the cis- or trans-2-(methylthio)cyclohexanol diastereomer. This control is invaluable in synthetic campaigns where specific stereoisomers are required for biological activity or as part of a complex natural product synthesis.

Application in Heterocycle Synthesis

2-(Methylthio)cyclohexanone is a documented substrate for the synthesis of cyclic nitrones. [1][7] For instance, it can be reacted with hydroxylamine derivatives like aspergillusol A to form these valuable heterocyclic structures.[1] Nitrones are powerful intermediates in their own right, capable of undergoing 1,3-dipolar cycloaddition reactions to construct complex nitrogen-containing rings, which are common motifs in pharmaceuticals.

Synthetic Utility Workflow

The following diagram outlines the primary synthetic pathways originating from **2-(Methylthio)cyclohexanone**, highlighting its role as a versatile intermediate.



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Caption: Key synthetic transformations of **2-(Methylthio)cyclohexanone**.

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable in a laboratory setting. This section provides critical safety information based on the Globally Harmonized System (GHS).

- Hazard Identification: The compound is classified with the GHS07 pictogram (Exclamation mark).[1]

- Signal Word: Warning[1][3]
- Hazard Statements:
 - H315: Causes skin irritation.[1][3]
 - H319: Causes serious eye irritation.[1][3]
 - H335: May cause respiratory irritation.[1][3]
- Recommended Handling Procedures:
 - Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[1][3]
 - Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray (P261) and wash hands thoroughly after handling (P264).[1][3]
- Storage and Disposal:
 - Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. It is classified under Storage Class 10 for combustible liquids.[1]
 - Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Relevance in Drug Development

While **2-(Methylthio)cyclohexanone** may not be an active pharmaceutical ingredient (API) itself, its structural components are highly relevant to drug discovery. The cyclohexanone core is a precursor in the synthesis of various APIs, including anticonvulsants and analgesics.[9] The presence of both a ketone and a thioether offers two distinct points for chemical modification. The ketone can be used for forming imines, enamines, or alcohols, while the thioether can be oxidized to sulfoxides and sulfones, thereby modulating properties like polarity, solubility, and metabolic stability. This dual functionality makes it an attractive starting material for generating libraries of diverse small molecules for screening in drug discovery programs.

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- To cite this document: BenchChem. [2-(Methylthio)cyclohexanone molecular weight]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1599123#2-methylthio-cyclohexanone-molecular-weight>]

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